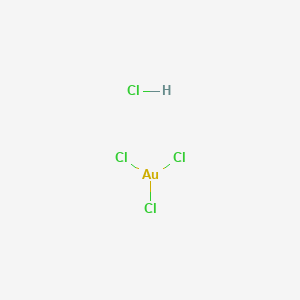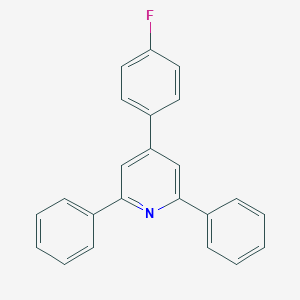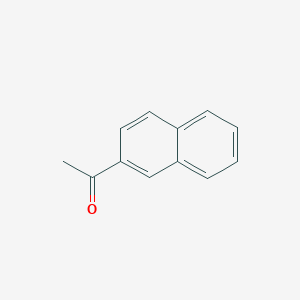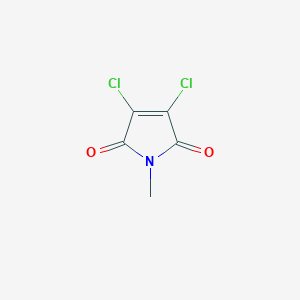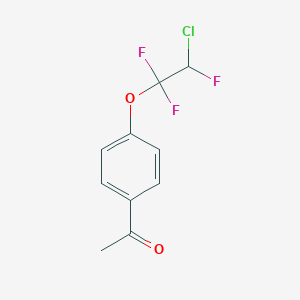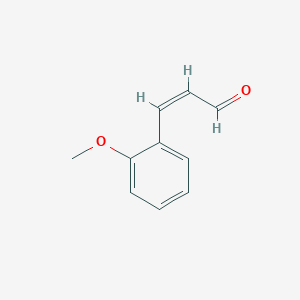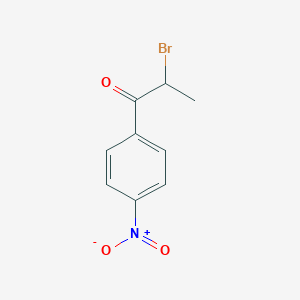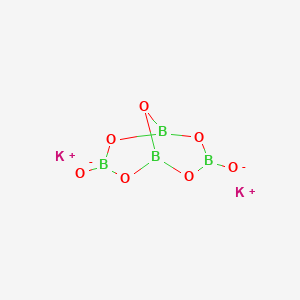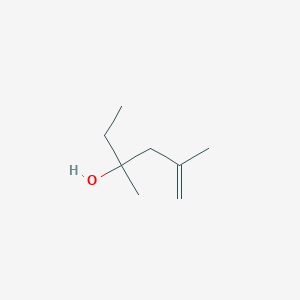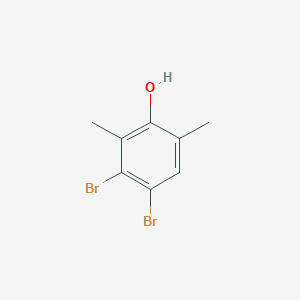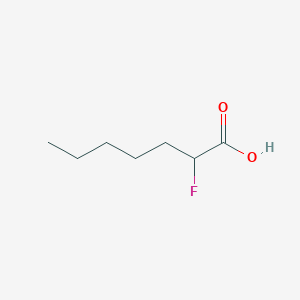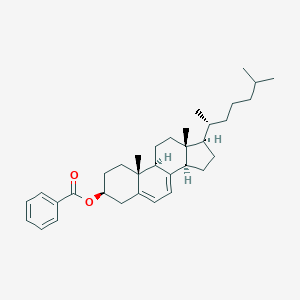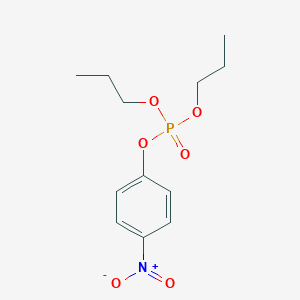
(4-nitrophenyl) dipropyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl) dipropyl phosphate, also known as paraoxon propyl, is an organophosphorus compound with the molecular formula C12H18NO6P. It is a derivative of phosphoric acid and is characterized by the presence of a p-nitrophenyl group and two propyl groups attached to the phosphorus atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
(4-nitrophenyl) dipropyl phosphate can be synthesized through the reaction of p-nitrophenol with dipropyl phosphorochloridate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, dipropyl p-nitrophenyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
(4-nitrophenyl) dipropyl phosphate undergoes various chemical reactions, including:
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
- Hydrolysis: p-Nitrophenol and dipropyl phosphate .
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-nitrophenyl) dipropyl phosphate has several applications in scientific research:
作用機序
(4-nitrophenyl) dipropyl phosphate exerts its effects primarily through the inhibition of enzymes that hydrolyze phosphate esters, such as acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable phosphorylated intermediate that prevents the enzyme from functioning properly. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and subsequent physiological effects .
類似化合物との比較
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar in structure but with methyl groups instead of propyl groups.
Phosphoric acid, diethyl 4-nitrophenyl ester: Similar in structure but with ethyl groups instead of propyl groups.
Uniqueness
(4-nitrophenyl) dipropyl phosphate is unique due to its specific combination of propyl groups and a p-nitrophenyl group, which imparts distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity characteristics, making it suitable for specific applications in research and industry .
特性
CAS番号 |
1153-30-6 |
|---|---|
分子式 |
C12H18NO6P |
分子量 |
303.25 g/mol |
IUPAC名 |
(4-nitrophenyl) dipropyl phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
POTZVFXXLZRGAU-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
1153-30-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


